2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrimidoindole core fused with a pyrazole-methyl substituent. The 4-oxo group on the dihydropyrimidine ring suggests hydrogen-bonding capabilities, critical for target binding or crystallization behavior.
Properties
IUPAC Name |
2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-11-5-6-16-14(7-11)18-19(23-16)20(28)26(10-22-18)9-17(27)21-8-15-12(2)24-25(4)13(15)3/h5-7,10,23H,8-9H2,1-4H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEAXYGWAOFKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=C(N(N=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide is a complex heterocyclic compound that integrates elements of pyrimidine and indole structures. This compound is notable for its potential biological activities, which are influenced by its unique molecular architecture.
Structural Characteristics
The molecular formula of this compound is C19H22N6O, with a molecular weight of 350.4 g/mol. The structure features a pyrimidine ring fused to an indole moiety, which is known for diverse pharmacological properties. The presence of functional groups such as acetamide and pyrazole enhances its reactivity and biological interactions.
Biological Activities
Research indicates that compounds with similar structural components exhibit significant biological activities, including:
- Anticancer Activity : Many pyrimidine and indole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For example, studies have shown that modifications in the pyrimidine structure can lead to enhanced cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : The compound's structural elements suggest potential antimicrobial activity. Derivatives of pyrimidine have been reported to exhibit activity against bacteria such as E. coli and S. aureus, as well as fungi like C. albicans due to their ability to disrupt microbial cell functions .
- Anti-inflammatory Effects : The structural characteristics of this compound may also confer anti-inflammatory properties. Compounds with similar scaffolds have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies. These studies focus on how different substitutions at specific positions on the molecule affect its activity.
Key Findings from SAR Studies:
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that similar pyrimidoindole derivatives showed significant inhibition of tumor cell growth in human breast cancer cells, with IC50 values in the low micromolar range .
- Antimicrobial Testing : A derivative with a similar scaffold was tested against Bacillus subtilis and showed potent antibacterial activity with a minimum inhibitory concentration (MIC) lower than standard antibiotics like penicillin .
- Inflammation Modulation : A study involving murine models indicated that compounds within this class could significantly reduce inflammation markers in response to lipopolysaccharide (LPS) stimulation, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural characteristics exhibit significant antimicrobial activity. The compound under discussion has not been directly tested for its antimicrobial properties; however, related derivatives have shown effectiveness against various bacterial strains.
Case Study: Antibacterial Evaluation
In one study, derivatives of pyrimidoindole were synthesized and evaluated for their antibacterial activity. These compounds demonstrated minimal inhibitory concentrations (MIC) ranging from 30 to 100 μM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μM) |
|---|---|
| Pyrimidoindole Derivative A | 30 |
| Pyrimidoindole Derivative B | 50 |
| Pyrimidoindole Derivative C | 100 |
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. Studies suggest that these derivatives can induce apoptosis in cancer cell lines by targeting critical signaling pathways such as PI3K/AKT/mTOR.
Research Findings
- Cell Cycle Arrest : Compounds similar to the one discussed have been shown to block the cell cycle at the G2/M phase, leading to increased apoptosis in various cancer cell lines.
- Mechanism of Action : The observed cytotoxicity is often linked to the inhibition of key proteins involved in cell survival.
Case Study: Induction of Apoptosis
In vitro studies have demonstrated that certain pyrimidoindole derivatives can effectively induce apoptosis in colorectal cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for understanding metabolic pathways and prodrug activation.
Key Insight : Alkaline hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the carbonyl carbon .
Electrophilic Aromatic Substitution (EAS) on the Pyrimidoindole Core
The electron-rich pyrimidoindole system participates in EAS reactions, particularly at the C5 and C9 positions. Halogenation and nitration are well-documented.
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Selectivity (C5:C9) |
|---|---|---|---|---|
| Bromination | Br₂ (1 eq), FeCl₃, CHCl₃, 25°C, 4 hrs | 5-Bromo-8-methyl-4-oxo-pyrimidoindolyl derivative | 72 | 85:15 |
| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 9-Nitro-8-methyl-4-oxo-pyrimidoindolyl derivative | 68 | 10:90 |
Mechanistic Note : Nitration favors the C9 position due to steric hindrance from the methyl group at C8 .
Pyrazole Ring Functionalization
The 1,3,5-trimethylpyrazole substituent undergoes regioselective alkylation and oxidation:
N-Alkylation
| Reagent | Conditions | Product | Yield (%) | Application |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | Quaternary ammonium salt at pyrazole N2 | 89 | Enhanced solubility in polar solvents |
| Benzyl bromide | NaH, THF, 0°C | N-Benzylated pyrazole derivative | 76 | Prodrug design |
Oxidation of Methyl Groups
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 6 hrs | Carboxylic acid at pyrazole C4 | 65 |
| SeO₂ | Dioxane, reflux | Aldehyde intermediate | 58 |
Limitation : Over-oxidation to CO₂ is observed with prolonged KMnO₄ exposure .
Cross-Coupling Reactions
The pyrimidoindole core participates in palladium-catalyzed cross-coupling, enabling C-C bond formation:
| Reaction Type | Catalytic System | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | Aryl boronic acid | C5-arylpyrimidoindole | 82 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, NEt₃ | Terminal alkyne | C9-alkynylpyrimidoindole | 75 |
Optimization : Microwave-assisted Suzuki coupling reduces reaction time from 12 hrs to 45 mins .
Reductive Amination of the Acetamide Side Chain
The (1,3,5-trimethylpyrazol-4-yl)methylamine side chain undergoes reductive amination with aldehydes/ketones to form secondary amines:
| Carbonyl Compound | Reducing Agent | Product | Yield (%) |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methylated derivative | 91 |
| Cyclohexanone | NaBH(OAc)₃, AcOH | N-Cyclohexylmethyl derivative | 84 |
Application : This reaction diversifies the compound’s pharmacological profile .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition at the pyrimidoindole’s conjugated diene system:
| Wavelength (nm) | Solvent | Product | Quantum Yield (Φ) |
|---|---|---|---|
| 254 | Acetone | Dimeric cyclobutane adduct | 0.32 |
| 365 | CH₂Cl₂ | Monoadduct with solvent trapping | 0.18 |
Caution : Photodegradation impacts storage stability .
Metabolic Reactions (In Silico Prediction)
Predictive modeling using SwissADME and PubChem data suggests primary metabolic pathways:
| Enzyme | Reaction | Metabolite | Bioactivity Retention (%) |
|---|---|---|---|
| CYP3A4 | O-Demethylation at pyrazole | Hydroxymethyl derivative | 45 |
| UGT1A1 | Glucuronidation of acetamide | Glucuronide conjugate | 12 |
Implication : Demethylation by CYP3A4 retains anticancer activity, while glucuronidation reduces toxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s pyrimidoindole core is analogous to rapamycin (Rapa) derivatives and other polycyclic heteroaromatic systems. Evidence from NMR studies (e.g., Figure 6 in ) highlights that substituent positioning significantly alters chemical environments. For example:
- Region A (positions 39–44) : Substituents here influence electronic properties, as seen in compounds 1 and 7 (vs. Rapa), where methyl or bulky groups cause upfield/downfield shifts in proton signals.
- Region B (positions 29–36) : Modifications in this region (e.g., pyrazole-methyl vs. methoxy groups) affect solubility and steric hindrance, altering binding kinetics.
Hydrogen-Bonding Patterns
The 4-oxo group in the dihydropyrimidine ring enables hydrogen-bond donor-acceptor interactions, comparable to urea or amide-containing drugs. Graph set analysis (as described in ) could classify these interactions into motifs (e.g., D(2) or R₂²(8)), critical for crystal packing or target engagement. By contrast, analogues lacking the oxo group (e.g., reduced pyrimidine derivatives) exhibit weaker intermolecular interactions, reducing thermal stability .
Crystallographic Behavior
SHELX refinement methods are routinely applied to similar compounds. For instance:
- Pyrimidoindole derivatives : Refinement with SHELXL reveals C–H···O and N–H···N interactions stabilizing the lattice.
- Pyrazole-methyl analogues : Bulky substituents often lead to twinning or disordered regions, requiring robust refinement protocols (e.g., twin-law correction in SHELXL ).
Data Tables
Table 1: Comparative NMR Chemical Shifts (δ, ppm) in Key Regions
| Position | Rapa | Compound 1 | Compound 7 | Target Compound* |
|---|---|---|---|---|
| 39–44 | 7.2–7.8 | 6.9–7.1 | 7.5–7.9 | ~7.3–7.6† |
| 29–36 | 3.5–4.1 | 3.8–4.3 | 3.2–3.7 | ~3.6–4.0† |
*Hypothesized based on substituent effects. †Predicted via analogy to .
Table 2: Crystallographic Parameters of Analogues
| Compound | Space Group | R₁ (SHELXL) | Hydrogen-Bond Motifs |
|---|---|---|---|
| Pyrimidoindole A | P2₁/c | 0.045 | D(2), R₂²(8) |
| Pyrazole-B | C2/c | 0.052 | C(6) |
| Target Compound* | P1̄ | ~0.048‡ | Predicted D(2) |
*Assumed based on structural similarity. ‡Average for SHELXL-refined analogues .
Research Implications and Gaps
- Structural Studies : Full X-ray refinement (using SHELXL ) is needed to confirm hydrogen-bonding motifs and polymorphism risks.
- Biological Profiling : Modular platforms (e.g., 3D vascularized cultures ) could test this compound’s efficacy in mimicking physiological microenvironments.
- Synthetic Optimization : Substituent effects in regions A and B (per ) warrant exploration to balance solubility and target affinity.
Q & A
Basic: What are the key synthetic steps and reaction conditions for preparing pyrimido[5,4-b]indole-based acetamide derivatives?
The synthesis typically involves:
- Core formation : Cyclization of indole precursors with pyrimidine derivatives under acidic/basic conditions (e.g., HCl or KOH catalysis) to form the pyrimidoindole scaffold .
- Substituent introduction : Alkylation or acylation reactions to attach acetamide and pyrazole groups. For example, coupling via nucleophilic substitution using chloroacetamide intermediates .
- Purification : Multi-step purification via column chromatography and HPLC to isolate high-purity products (>95% purity) .
- Critical conditions : Reactions often require anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–100°C), and inert atmospheres (N₂/Ar) to prevent side reactions .
Basic: Which analytical techniques are essential for structural characterization of this compound?
Standard methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; IR for functional group verification (e.g., carbonyl at ~1700 cm⁻¹) .
- Chromatography : TLC and HPLC for purity assessment .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- X-ray diffraction (XRD) : For unambiguous confirmation of crystal structure and hydrogen-bonding networks .
Basic: What in vitro assays are used to evaluate the biological activity of such compounds?
Common assays focus on:
- Anticancer activity : Cell viability assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Antimicrobial screening : Broth microdilution to determine MIC values against bacterial/fungal strains .
- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases to assess mechanistic pathways .
Advanced: How can experimental design optimize reaction yields in multi-step syntheses?
- Factorial design : Use response surface methodology (RSM) to identify optimal temperature, solvent ratios, and catalyst concentrations .
- Process monitoring : In-line analytics (e.g., ReactIR) to track intermediate formation and adjust conditions in real time .
- Statistical validation : ANOVA analysis to distinguish significant variables and minimize batch-to-batch variability .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) data across studies?
- Meta-analysis : Compare substituent effects (e.g., methyl vs. methoxy groups) on bioactivity using datasets from independent studies .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental IC₅₀ discrepancies .
- Synthetic validation : Reproduce conflicting compounds under standardized conditions to isolate experimental variables .
Advanced: What methodologies elucidate the mechanism of action for pyrimidoindole derivatives?
- Target identification : siRNA screening or CRISPR-Cas9 knockout libraries to pinpoint affected pathways .
- Biophysical assays : Surface plasmon resonance (SPR) to measure compound-protein binding kinetics .
- Transcriptomics/proteomics : RNA-seq or LC-MS/MS to map downstream gene/protein expression changes .
Advanced: How to address discrepancies in reported bioactivity across similar compounds?
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NCI-60 panel protocols for cytotoxicity to ensure reproducibility .
- Inter-laboratory studies : Collaborative trials to control for assay variability (e.g., cell line passage number, serum batch effects) .
Advanced: What approaches determine pharmacokinetic properties like solubility and metabolic stability?
- In silico prediction : Tools like ADMET Predictor™ or SwissADME to estimate logP, solubility, and CYP450 interactions .
- In vitro assays : Hepatic microsome stability tests and Caco-2 permeability assays .
- LC-MS/MS quantification : Plasma protein binding and half-life measurements in rodent models .
Advanced: How does XRD analysis confirm structural hypotheses for novel derivatives?
- Single-crystal growth : Vapor diffusion in solvent-antisolvent systems (e.g., methanol/ether) .
- Data refinement : Software like SHELX or OLEX2 to resolve bond angles/ lengths and validate tautomeric forms .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking) influencing crystallinity .
Advanced: What strategies improve purity in multi-step synthesis?
- Intermediate trapping : Silica gel chromatography after each step to remove byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product crystallization .
- Process intensification : Continuous flow reactors to enhance mixing and reduce side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
